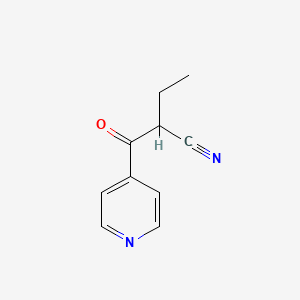
5-(4,4-Dimethylpiperidin-1-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,4-Dimethylpiperidin-1-yl)furan-2-carbaldehyde: is a chemical compound with the following properties:
CAS Number: 1342514-69-5
Molecular Formula: CHNO
Molecular Weight: 207.27 g/mol
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of a furan ring and a piperidine moiety. While specific methods may vary, a common approach includes the condensation of a furan-2-carboxylic acid derivative with a 4,4-dimethylpiperidine amine.
Reaction Conditions::Reagents: Furan-2-carboxylic acid derivative, 4,4-dimethylpiperidine amine
Conditions: Typically carried out under reflux in an appropriate solvent (e.g., dichloromethane or ethanol) with a suitable acid catalyst.
Industrial Production:: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. Unfortunately, detailed industrial processes for this compound are not widely available.
Chemical Reactions Analysis
Reactivity::
Oxidation: Can undergo oxidation reactions, potentially leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
- Oxidation: 5-(4,4-Dimethylpiperidin-1-yl)furan-2-carboxylic acid
- Reduction: 5-(4,4-Dimethylpiperidin-1-yl)furan-2-carbinol
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in drug discovery due to its structural features.
Medicine: Investigated for its pharmacological properties.
Industry: May serve as an intermediate in fine chemical synthesis.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its structural elements suggest potential interactions with biological targets, possibly affecting cellular processes.
Comparison with Similar Compounds
While 5-(4,4-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is unique in its combination of furan and piperidine moieties, similar compounds include 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde (CAS Number: 842973-89-1) . These compounds share structural similarities but differ in substituents.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(4,4-dimethylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H17NO2/c1-12(2)5-7-13(8-6-12)11-4-3-10(9-14)15-11/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
PJAHHFXAOUZVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(O2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




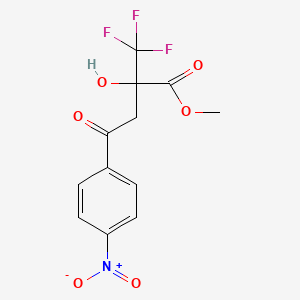
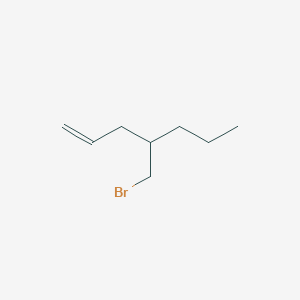
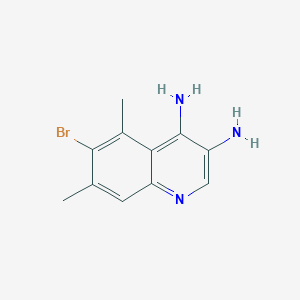
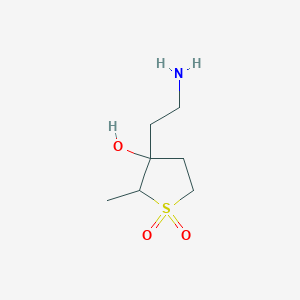
![3-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxolan-3-ol](/img/structure/B13204805.png)
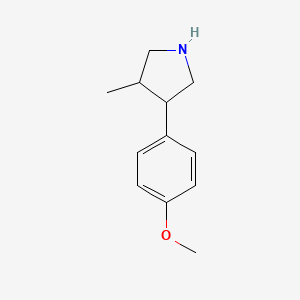
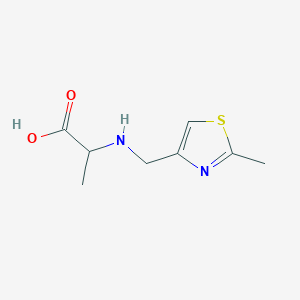
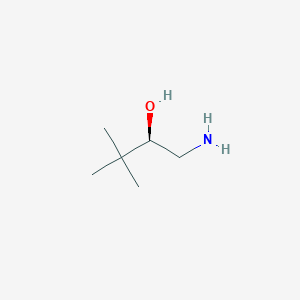
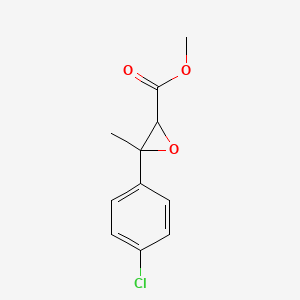
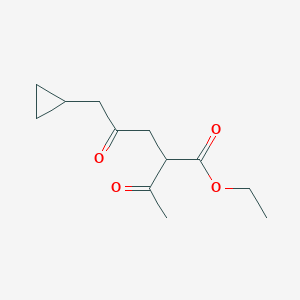
![4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)
